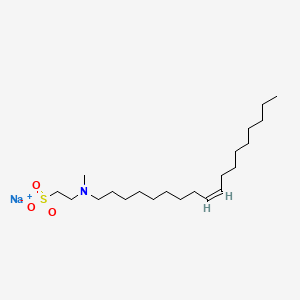
Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- is a chemical compound with the molecular formula C12H16N2O5 and a molecular weight of 268.27 g/mol . This compound is characterized by the presence of an acetamide group attached to a 2,5-diethoxy-4-nitrophenyl ring, with an additional ethyl group attached to the nitrogen atom.
Vorbereitungsmethoden
The synthesis of Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- typically involves the reaction of 2,5-diethoxy-4-nitroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the ethyl chloroacetate, forming the desired acetamide product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- can be compared with other similar compounds, such as:
Acetamide, N-(2,5-dimethoxy-4-nitrophenyl)-N-ethyl-: This compound has methoxy groups instead of ethoxy groups, which may affect its reactivity and biological activity.
Acetamide, N-(2,5-diethoxy-4-aminophenyl)-N-ethyl-: This compound has an amino group instead of a nitro group, which significantly alters its chemical properties and potential applications. The uniqueness of Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
68052-12-0 |
|---|---|
Molekularformel |
C14H20N2O5 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
N-(2,5-diethoxy-4-nitrophenyl)-N-ethylacetamide |
InChI |
InChI=1S/C14H20N2O5/c1-5-15(10(4)17)11-8-14(21-7-3)12(16(18)19)9-13(11)20-6-2/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
UJTFFMKKJCRDAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC(=C(C=C1OCC)[N+](=O)[O-])OCC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)












